

An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-methoxypicolinate

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Compound of Interest

Compound Name: Methyl 6-methoxypicolinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-methoxypicolinate**, a pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide also furnishes data for structurally similar compounds to provide a robust framework for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **Methyl 6-methoxypicolinate** and its close analogs. This information is crucial for the identification and characterization of this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 6-methoxypicolinate	CDCl ₃	Data not available in search results
Methyl picolinate	-	Spectral data available, but specific shifts not detailed in search results
Methyl 6-methylpicolinate	-	Physical properties available, but NMR data not provided in search results
Methyl 6-bromopicolinate	-	Spectral data available, but specific shifts not detailed in search results

Table 2: ¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 6-methoxypicolinate	CDCl ₃	Data not available in search results
Methyl picolinate	-	Spectral data available, but specific shifts not detailed in search results

Infrared (IR) Spectroscopy

Table 3: IR Data

Compound	Technique	Key Absorption Bands (cm ⁻¹)
Methyl 6-methoxypicolinate	-	Data not available in search results
Methyl picolinate	-	Spectral data available, but specific wavenumbers not detailed in search results

Mass Spectrometry (MS)

Table 4: MS Data

Compound	Ionization Method	Key m/z Values
Methyl 6-methoxypicolinate	-	Data not available in search results
Methyl picolinate	-	Spectral data available, but specific m/z values not detailed in search results
Methyl 6-methylnicotinate	GC-MS	151 (M+), 120, 92[1]

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for reproducibility and accurate compound characterization. While specific protocols for **Methyl 6-methoxypicolinate** are not available in the search results, the following are general methodologies widely used for similar organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- Data Acquisition:
 - ^1H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

2. Infrared (IR) Spectroscopy

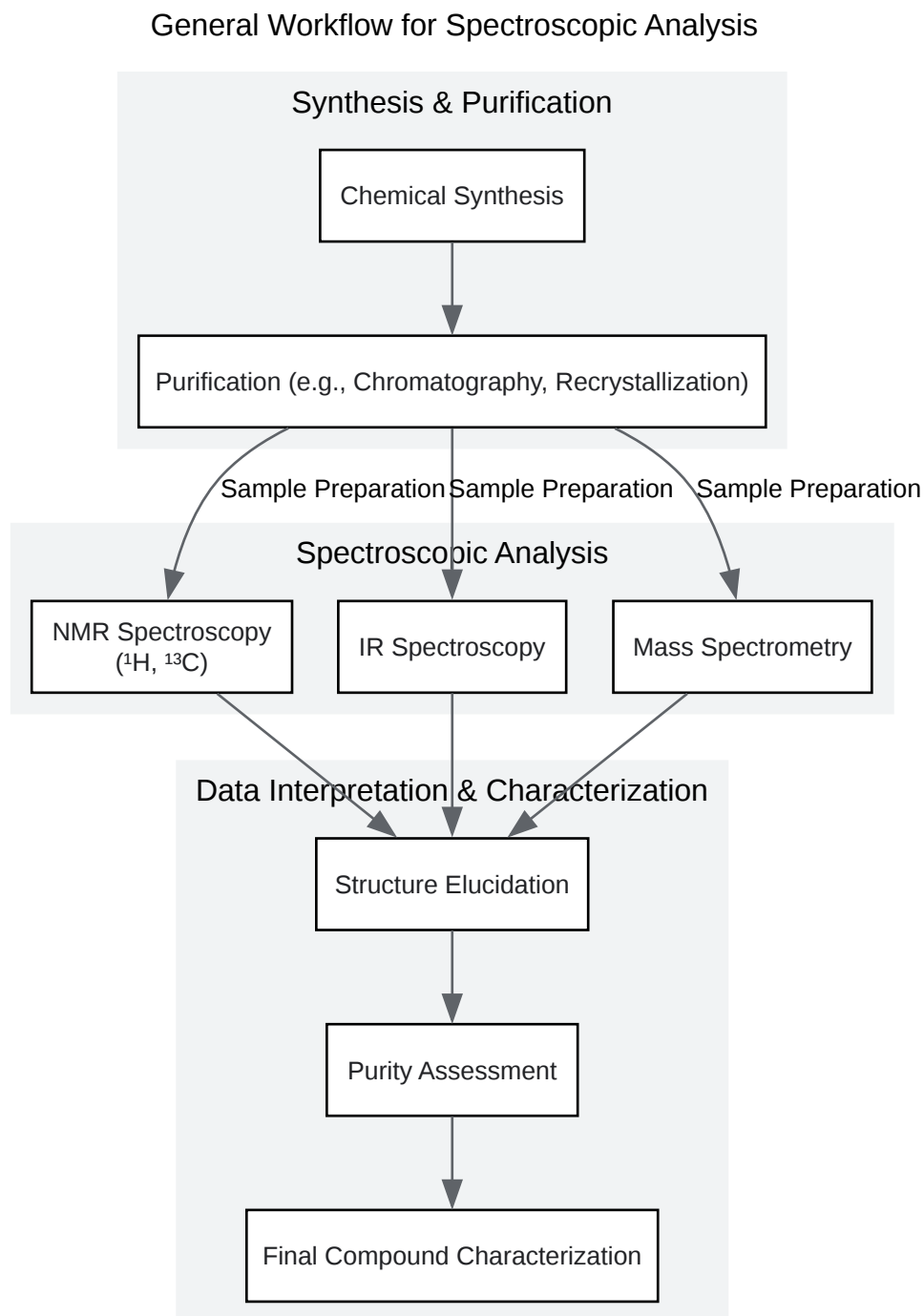
- Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range. The resulting mass spectrum shows the relative abundance of different ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of **Methyl 6-methoxypicolinate**. While direct experimental data remains elusive in readily available literature, the provided information on related compounds and general experimental protocols offers a strong starting point for its comprehensive analysis.

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References

- 1. Methyl 6-methylnicotinate | C₈H₉NO₂ | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
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